molecular formula C27H21Cl2N3O7 B1679247 Rebeccamycin CAS No. 93908-02-2

Rebeccamycin

Cat. No. B1679247
CAS RN: 93908-02-2
M. Wt: 570.4 g/mol
InChI Key: QEHOIJJIZXRMAN-QZQSLCQPSA-N
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Description

Rebeccamycin is an antibiotic and antitumor substance isolated from the filamentous bacterium Lentzea aerocolonigenes . It is structurally similar to staurosporine, but does not show any inhibitory activity against protein kinases . It shows significant antitumor properties in vitro .


Synthesis Analysis

Rebeccamycin can be produced naturally in L. aerocolonigenes, heterologously produced, or chemically synthesized . Each of these production processes has its own challenges, and first approaches to production often lead to low final product concentrations . Different chemical syntheses result in low yields and therefore seem to be disadvantageous for large-scale production .


Molecular Structure Analysis

Rebeccamycin is a complex molecule with a molecular mass of approximately 570.38 g·mol . It contains a noncovalently bound FAD cofactor .


Chemical Reactions Analysis

Rebeccamycin is naturally produced by the filamentous bacterium Lechevalieria aerocolonigenes . A decarboxylative ring closure is performed by RebC (monooxygenase) and RebP (cytochrome P450 enzyme) .


Physical And Chemical Properties Analysis

Rebeccamycin has a complex structure with a molecular mass of approximately 570.38 g·mol . It contains a noncovalently bound FAD cofactor .

Scientific Research Applications

Production Processes

Rebeccamycin, an antibiotic and antitumor substance isolated from the bacterium Lentzea aerocolonigenes, has gained attention for its structure, biological activity, and biosynthetic pathway. Its production is crucial for medical applications. There are different methods for producing rebeccamycin, including natural production in L. aerocolonigenes, heterologous production, and chemical synthesis. Each method has its unique challenges, often leading to low product concentrations initially, necessitating process optimizations. Studies have focused on enhancing the production process and understanding the relationship between morphology and productivity, especially in pellet-like morphology. For instance, using talc microparticles and glass beads as macroparticles has shown to increase rebeccamycin concentration significantly, indicating the potential for optimized production methods (Pommerehne et al., 2019); (Walisko et al., 2017).

Combinatorial Biosynthesis

Rebeccamycin and staurosporine, part of the indolocarbazole alkaloids family, have antitumor properties. Combinatorial biosynthesis in engineered microorganisms is a key approach to produce indolocarbazole compounds. The entire biosynthetic pathway for rebeccamycin has been reconstituted in Streptomyces albus by coexpressing genes from the rebeccamycin-producing microorganism. This method has resulted in the production of various compounds, offering a complementary approach to chemical synthesis for generating indolocarbazole derivatives (Sánchez et al., 2005).

Biosynthetic Origins and Enzymatic Assembly

Understanding the biosynthetic origins of rebeccamycin is crucial for its production and modification. Research has shown that rebeccamycin is biosynthesized from glucose, methionine, and tryptophan. The enzymatic assembly process, especially the formation of the bis-indole core, is a significant aspect of its biosynthesis. For instance, RebD is identified as responsible for forming the central pyrrole ring, a critical step in the biosynthetic pathway of rebeccamycin (Pearce et al., 1988); (Nishizawa et al., 2006).

Derivatives and Dual DNA-Damaging Agents

Rebeccamycin derivatives have been studied for their potential as dual DNA-damaging agents and inhibitors of checkpoint kinase 1 (Chk1), a kinase involved in the G2/M checkpoint in response to DNA damage. Some derivatives show genotoxic activity either through intercalation into the DNA and/or by topoisomerase I-mediated DNA cleavage. This research opens avenues for novel antitumor agents that can selectively induce the death of cancer cells (Marminon et al., 2008).

Engineering Biosynthetic Pathways

Engineering the biosynthetic pathways for indolocarbazole derivatives, including rebeccamycin, is a promising approach to generate novel compounds with therapeutic applications in cancer and neurodegenerative disorders. By manipulating genes involved in the biosynthesis of indolocarbazoles, researchers have been able to create novel derivatives in microorganisms, showcasing the potential of genetic engineering in drug development (Sánchez et al., 2006).

Cellular Uptake and Interaction

Understanding the cellular uptake and interaction of rebeccamycin derivatives with purified membranes is crucial for determining their effectiveness as antitumor agents. Studies have investigated the transport of these compounds in cell lines and their binding properties to cell membranes, providing insights into their potential mechanism of action and the role of the glycosyl residue in their interaction with DNA (Goossens et al., 2000).

Safety And Hazards

Rebeccamycin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHOIJJIZXRMAN-QZQSLCQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239880
Record name Rebeccamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebeccamycin

CAS RN

93908-02-2
Record name (+)-Rebeccamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93908-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebeccamycin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093908022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebeccamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rebeccamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBECCAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y96MQM21V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,750
Citations
M Prudhomme - European journal of medicinal chemistry, 2003 - Elsevier
… of rebeccamycin and structure–activity relationship studies on rebeccamycin analogues. … on the imide nitrogen of rebeccamycin, 1,11-dechlorinated rebeccamycin and corresponding …
Number of citations: 204 www.sciencedirect.com
K Pommerehne, J Walisko, A Ebersbach… - Applied microbiology and …, 2019 - Springer
… production of rebeccamycin and the different approaches used for rebeccamycin formation … This review, however, not only focuses on rebeccamycin itself and synthetic approaches but …
Number of citations: 29 link.springer.com
JA Bush, BH Long, JJ Catino… - The Journal of antibiotics, 1987 - jstage.jst.go.jp
… Rebeccamycin inhibits the growth of humanlung … -RK-l, failed to produce rebeccamycin while a strain with aerial mycelium, C… of production medium gave a rebeccamycin yield of 663 mg/…
Number of citations: 312 www.jstage.jst.go.jp
H Onaka, S Taniguchi, Y Igarashi… - Bioscience …, 2003 - jstage.jst.go.jp
… that rebG is involved in rebeccamycin biosynthesis. We constructed a rebG mutant by gene disruption and found that it produced the rebeccamycin aglycon but not rebeccamycin (Fig. 4(…
Number of citations: 136 www.jstage.jst.go.jp
P Moreau, F Anizon, M Sancelme… - Journal of medicinal …, 1999 - ACS Publications
… −activity relationships on rebeccamycin analogues, a series … Two rebeccamycin analogues bearing an acetyl instead of a … 8, is the most cytotoxic rebeccamycin derivative among the …
Number of citations: 78 pubs.acs.org
E Yeh, S Garneau, CT Walsh - Proceedings of the National …, 2005 - National Acad Sciences
The indolocarbazole antitumor agent rebeccamycin is modified by chlorine atoms on each of two indole moieties of the aglycone scaffold. These halogens are incorporated during the …
Number of citations: 314 www.pnas.org
C Sánchez, IA Butovich, AF Braña, J Rohr, C Méndez… - Chemistry & biology, 2002 - cell.com
… Finally, we report the production of rebeccamycin derivatives in and wide … rebeccamycin gene cluster, we set out to isolate the DNA flanking ngt in order to identify the rebeccamycin …
Number of citations: 258 www.cell.com
M Prudhomme - Current medicinal chemistry, 2000 - ingentaconnect.com
… of the bacterial metabolite rebeccamycin. These compounds … In addition to their action on DNA, rebeccamycin analogues … In this review, the recent developments of rebeccamycin …
Number of citations: 128 www.ingentaconnect.com
P Moreau, F Anizon, M Sancelme… - Journal of medicinal …, 1999 - ACS Publications
Bromo analogues of the natural metabolite rebeccamycin with and without a methyl substituent on the imide nitrogen were synthesized. The effects of the drugs on protein kinase C, the …
Number of citations: 44 pubs.acs.org
CJ Pearce, TW Doyle, S Forenza, KS Lam… - Journal of natural …, 1988 - ACS Publications
… that the antitumor-antibiotic rebeccamycin is biosynthesized by … Rebeccamycin [1] is an antitumor secondary metabolite … Rebeccamycin was found to have significant activity against …
Number of citations: 71 pubs.acs.org

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